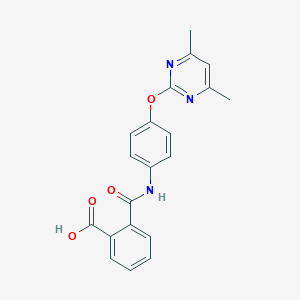![molecular formula C19H28N2O B255446 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, also known as BEAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been shown to have anticancer properties, as it can induce apoptosis in cancer cells. In addition, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.
In biology, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been used as a fluorescent probe to study the behavior of cells and biomolecules. It has also been studied for its potential to inhibit the activity of enzymes, such as acetylcholinesterase, which could be useful in the development of drugs for the treatment of Alzheimer's disease.
In chemistry, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been used as a ligand in the synthesis of metal complexes, which could have potential applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been shown to bind to DNA and interfere with its replication, which could be one of the mechanisms underlying its anticancer properties.
Biochemical and Physiological Effects:
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been found to have various biochemical and physiological effects, including the inhibition of enzymes, the induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant effects. 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has also been shown to have a low toxicity profile, which makes it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is its low toxicity profile, which makes it a safe and effective compound for use in lab experiments. However, one of the limitations of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, including:
1. Further studies on the mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, particularly its interactions with enzymes and DNA.
2. Development of new synthetic methods for 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol that are more efficient and cost-effective.
3. Exploration of the potential applications of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol in catalysis and materials science.
4. Investigation of the potential of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
5. Studies on the pharmacokinetics and pharmacodynamics of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol in vivo to determine its safety and efficacy as a therapeutic agent.
In conclusion, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is a promising compound that has potential applications in various fields, including medicine, biology, and chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesis Methods
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol can be synthesized through a multistep process involving the condensation of 2-methyl-1,4-naphthoquinone with butylamine and ethylamine, followed by alkylation with trimethyl orthoformate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
properties
Product Name |
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol |
|---|---|
Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[[butyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H28N2O/c1-6-8-11-21(7-2)12-17-15(5)20-18-14(4)13(3)9-10-16(18)19(17)22/h9-10H,6-8,11-12H2,1-5H3,(H,20,22) |
InChI Key |
ZVKXVZASIAVMPG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CC)CC1=C(N=C2C(=C(C=CC2=C1O)C)C)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
Canonical SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)



![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)
